Glycylmethionine
CAS No.: 554-94-9
Cat. No.: VC2314474
Molecular Formula: C7H14N2O3S
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 554-94-9 |
|---|---|
| Molecular Formula | C7H14N2O3S |
| Molecular Weight | 206.27 g/mol |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
| Standard InChI Key | PFMUCCYYAAFKTH-YFKPBYRVSA-N |
| Isomeric SMILES | CSCC[C@@H](C(=O)O)NC(=O)CN |
| SMILES | CSCCC(C(=O)O)NC(=O)CN |
| Canonical SMILES | CSCCC(C(=O)O)NC(=O)CN |
Introduction
Chemical Identity and Structure
Glycylmethionine, also known as Gly-Met or glycyl-L-methionine, is a dipeptide with the molecular formula C₇H₁₄N₂O₃S . The compound has a molecular weight of 206.27 g/mol and is characterized by a sequence of glycine followed by L-methionine .
The structure of glycylmethionine consists of glycine's amino group linked to methionine's carboxyl group through a peptide bond. It is important to note that glycylmethionine is distinct from its isomer, methionylglycine (Met-Gly), which has the reverse sequence .
Structural Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 554-94-9 |
| European Community (EC) Number | 209-076-1 |
| UNII | 0H4L5K3198 |
| ChEBI ID | CHEBI:74120 |
| ChEMBL ID | CHEMBL330552 |
| Metabolomics Workbench ID | 78808 |
Representation Forms
In biochemical literature, glycylmethionine may be represented in several forms:
| Representation Form | Notation |
|---|---|
| IUPAC Condensed | H-Gly-Met-OH |
| Sequence | GM |
| PLN | H-GM-OH |
| HELM | PEPTIDE1{G.M}$$$$ |
Physical and Chemical Properties
Glycylmethionine exists in the solid state as a zwitterion, with proton transfer from the carboxylic acid to the primary amine group . This zwitterionic form influences its physical properties and reactivity.
The compound is classified as a very strong basic compound based on its pKa values . In crystalline form, glycylmethionine exhibits an extended backbone structure, which differentiates it from its isomer methionylglycine, which has two nearly planar regions kinked at the carbon atom bearing the NH₃ group .
Crystal Structure Properties
Recent crystallographic studies have revealed important details about glycylmethionine's solid-state structure :
| Property | Glycylmethionine (Gly-Met) | Methionylglycine (Met-Gly) |
|---|---|---|
| System | Monoclinic | - |
| Space Group | P21 | - |
| a | 6.2517(2) Å | - |
| b | 5.4935(2) Å | - |
| c | 14.5686(6) Å | - |
| β | 91.147(4)° | - |
| V | 500.24(3) ų | - |
| Z | 2 | - |
| Density | 1.369 Mg m⁻³ | - |
In the crystal lattice, glycylmethionine forms extensive three-dimensional hydrogen-bonding networks via N—H⋯O and bifurcated N—H⋯(O,O) hydrogen bonds, with N⋯O distances ranging from 2.6619(13) to 2.8513(13) Å .
Synthesis and Preparation Methods
Glycylmethionine can be synthesized through various methods, with solid-phase peptide synthesis (SPPS) being one of the most common techniques.
Synthetic Routes
The primary synthesis route involves:
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Protection of functional groups to prevent side reactions
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Sequential addition of protected amino acids
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Deprotection and cleavage steps
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Purification of the final product
Laboratory preparation typically involves creating supersaturated solutions in warm methanol to obtain crystalline forms for structural studies .
Biochemical Roles and Mechanisms
Glycylmethionine plays several important roles in biochemical systems, participating in various metabolic pathways and cellular processes.
Methionine Metabolism
Glycylmethionine is involved in methionine metabolism and the one-carbon metabolism pathway . Methionine and its derivatives, including glycylmethionine, induce anabolic programs in organisms and drive various processes integral to metabolism, including:
Research with yeast models has demonstrated that methionine holds a unique position in both metabolism and cell signaling, governing cell fate decisions through its derivatives .
Oxidation Mechanisms
The oxidation of glycylmethionine occurs through distinctive mechanisms:
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Both photooxidation and collision-induced dissociation happen through electron transfer from either the sulfur atom or the terminal amino group when in its uncharged state
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This process leads to the formation of α-protons and sulfur-centered cation radicals
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The zwitterionic form of glycylmethionine is particularly important as it is responsible for the formation of sulfur-centered radicals
This oxidation mechanism differs from that of methionylglycine (Met-Gly), highlighting the importance of peptide sequence in determining reactivity patterns .
Biological Activities and Research Findings
Multiple studies have revealed diverse biological activities of glycylmethionine, suggesting potential applications in health sciences and nutrition.
Role in Cell Growth and Protein Synthesis
Glycylmethionine plays a critical role in protein synthesis as a methionine donor. Studies with Escherichia coli and Salmonella typhimurium have demonstrated its importance in these fundamental cellular processes.
Antioxidant Properties
Research indicates that glycylmethionine possesses antioxidant potential, with the ability to scavenge free radicals . This property may contribute to its biological significance in counteracting oxidative stress.
Metabolic Programming and Signaling
Recent studies highlight the role of methionine and related dipeptides in metabolic programming:
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Methionine restriction leads to enhanced binding of MTR4 and SYVN1, and increased ubiquitination
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The resulting MAT2A overexpression accelerates the methionine cycle and promotes cell proliferation in methionine-restricted environments
Implications in Aging and Longevity
Glycine and methionine metabolism have been linked to aging processes. The restriction of methionine has been shown to extend lifespan in model organisms . Recent research indicates that glycine, one of the constituent amino acids of glycylmethionine, boosts longevity in genetically heterogeneous mice and improves health in mammalian models of age-related disease .
The enzyme glycine N-methyltransferase (GNMT) takes a methyl group from S-adenosyl-L-methionine and methylates glycine to form sarcosine, which may contribute to these longevity effects .
Comparative Studies with Related Dipeptides
Glycylmethionine has been studied in comparison with other dipeptides to understand the influence of amino acid sequence on structure and function.
Comparison with Methionylglycine
Despite having the same constituent amino acids, glycylmethionine and methionylglycine exhibit distinct properties:
| Feature | Glycylmethionine (Gly-Met) | Methionylglycine (Met-Gly) |
|---|---|---|
| Crystal Structure | Extended backbone structure | Two nearly planar regions kinked at the C atom bearing the NH₃ group |
| Oxidation Mechanism | Forms α-protons and sulfur-centered cation radicals | Forms an open-chain sulfur-centered cation radical |
| Hydrogen Bonding | N⋯O distances: 2.6619-2.8513 Å | N⋯O distances: 2.6273-3.1465 Å |
These differences highlight the importance of peptide sequence in determining structure-function relationships .
Research on Dipeptide Ratios
Studies investigating the effect of amino acid ratios on lipid profiles and cardiovascular disease markers have found that altered ratios of glycine:methionine offered beneficial influences in hypercholesterolemic rats . Optimal effects were observed when glycine:methionine ratios were maintained at 2:1 .
Applications in Research and Medicine
Glycylmethionine has several potential applications in research and medicine, stemming from its unique properties and biological activities.
Model System for Peptide Studies
Glycylmethionine serves as an important model system for understanding:
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Dipeptide structures and conformations
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Oxidation mechanisms in peptides
Recent Advances and Future Perspectives
Research on glycylmethionine continues to advance, with recent studies providing new insights into its structural characteristics and biological roles.
Recent Crystallographic Studies
The recent determination of glycylmethionine's crystal structure has expanded understanding of its physical properties and intermolecular interactions . This knowledge provides a foundation for future studies on structure-function relationships and potential applications.
Future Research Directions
Several promising research directions include:
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Further investigation of glycylmethionine's role in aging and longevity
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Exploration of its potential as a biomarker for specific foods, as it has been detected in various animal sources
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Development of synthetic analogs with enhanced biological activities
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Deeper understanding of its role in methionine metabolism and one-carbon transfer reactions
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